(R)-FTY-720 Phosphonate
Description
Contextual Background of Sphingolipid Signaling Pathways
Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and also function as critical signaling molecules. nih.gov The sphingolipid signaling pathway involves a network of bioactive lipids and enzymes that regulate a wide array of fundamental cellular processes, including proliferation, differentiation, apoptosis (programmed cell death), and cell migration. oncotarget.com
At the heart of this pathway are key metabolites such as ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P). echelon-inc.com Ceramide is often associated with pro-apoptotic signals, while S1P typically promotes cell survival and proliferation. echelon-inc.com The balance between these opposing signaling molecules is crucial for maintaining cellular homeostasis. oncotarget.com
S1P exerts its effects by binding to a family of five G protein-coupled receptors, designated S1P1 through S1P5. mdpi.com The activation of these receptors by S1P initiates downstream signaling cascades that influence diverse physiological and pathological processes, including immune cell trafficking, vascular integrity, and neuronal function. mdpi.com The profound and varied roles of the sphingolipid signaling pathway have made it an attractive target for therapeutic intervention in a range of diseases, from autoimmune disorders to cancer. oncotarget.comechelon-inc.com
Evolution of FTY720 Analogs: From Prodrug to Phosphonate (B1237965) Derivatives
The story of (R)-FTY-720 Phosphonate begins with its parent compound, FTY720 (Fingolimod). FTY720 itself is a synthetic analog of myriocin, a natural product isolated from the fungus Isaria sinclairii. researchgate.net FTY720 is a prodrug, meaning it is inactive in its initial form and requires metabolic activation in the body. nih.gov In vivo, FTY720 is phosphorylated by sphingosine kinase 2 (SphK2) to form FTY720-phosphate (FTY720-P). nih.govresearchgate.net
FTY720-P is a potent agonist at four of the five S1P receptors (S1P1, 3, 4, and 5). Its primary mechanism of immunosuppression involves its action on the S1P1 receptor on lymphocytes. By causing the internalization and degradation of S1P1, FTY720-P effectively traps lymphocytes in the lymph nodes, preventing their recirculation and infiltration into tissues, which is beneficial in autoimmune diseases like multiple sclerosis. mdpi.comjsir.gr.jp
The success of FTY720 spurred the development of numerous analogs with the goal of refining its therapeutic properties. A key direction in this evolution was the creation of phosphonate derivatives. Unlike the phosphate (B84403) in FTY720-P, which is susceptible to hydrolysis, the phosphonate group (containing a P-C bond instead of a P-O-C bond) is more stable. pnas.org This increased stability offers potential advantages in terms of the compound's pharmacokinetic profile.
Furthermore, the synthesis of chiral analogs, specifically the separate (R) and (S) enantiomers of FTY720 phosphonate and its vinylphosphonate (B8674324) counterpart, allowed for a more detailed exploration of the stereochemical requirements for interaction with S1P receptors and other cellular targets. nih.gov This stereospecific synthesis has been crucial in dissecting the complex pharmacology of FTY720 and its derivatives. nih.govresearchgate.net
Rationale for Investigating this compound in Preclinical Modalities
The primary rationale for investigating this compound lies in the potential for stereospecific interactions with its biological targets, which could lead to a more refined pharmacological profile compared to its parent compound or its (S)-enantiomer. Research has shown that the two enantiomers of FTY720-phosphate and its analogs can have markedly different activities at S1P receptors.
For instance, the (R)-enantiomer of FTY720-phosphate has been reported to have a significantly lower binding affinity for S1P receptors (approximately 100-fold weaker) than the (S)-enantiomer. jsir.gr.jp This difference in receptor interaction could translate to different biological effects and side-effect profiles.
The investigation into phosphonate analogs like this compound is driven by several key objectives:
Exploring Stereospecificity: To understand how the specific three-dimensional arrangement of the molecule influences its interaction with S1P receptors and other potential targets.
Modulating Receptor Activity: To develop compounds that may act as biased agonists or antagonists at specific S1P receptor subtypes, thereby fine-tuning the cellular response.
Separating Therapeutic Effects: To potentially uncouple the immunosuppressive effects, which are primarily mediated by S1P1 agonism, from other activities, such as anti-cancer effects that may be independent of S1P receptor interaction. oncotarget.comnih.gov
Preclinical studies have begun to explore these possibilities. For example, research on the vinylphosphonate analogs of FTY720, which are structurally very similar to the phosphonates, revealed that the (R)-enantiomer acts as a full agonist at the S1P1 receptor, while the (S)-enantiomer is an antagonist. nih.gov While the saturated this compound did not significantly inhibit sphingosine kinase 1 (SK1), its vinylphosphonate counterpart did, showcasing the subtle yet significant impact of minor structural changes. nih.gov These findings underscore the complexity of FTY720's cellular targets and provide a strong rationale for the continued preclinical investigation of specific stereoisomers like this compound to potentially develop novel therapeutics with improved selectivity and efficacy. nih.gov
| Compound/Analog | Receptor/Enzyme Target | Observed Preclinical Activity |
| This compound | S1P Receptors | Lower binding affinity compared to the (S)-enantiomer of FTY720-phosphate. jsir.gr.jp |
| Sphingosine Kinase 1 (SK1) | Did not significantly inhibit the enzyme. nih.gov | |
| (S)-FTY-720 Phosphonate | S1P1 Receptor | Partial agonist. nih.gov Potently increases human pulmonary endothelial cell barrier function. nih.gov |
| (R)-FTY-720 Vinylphosphonate | S1P1 Receptor | Full agonist (EC50 20 ± 3 nM). nih.gov |
| Intestinal Epithelial Cells | Exerted an anti-apoptotic effect. nih.gov | |
| (S)-FTY-720 Vinylphosphonate | S1P Receptors | Pan-antagonist of S1P1,3,4 and partial antagonist of S1P2,5. nih.gov |
| Sphingosine Kinase 1 (SK1) | Inhibited the enzyme. oncotarget.comnih.gov | |
| Intestinal Epithelial Cells | Exerted an anti-apoptotic effect. nih.gov | |
| FTY720 (Fingolimod) | S1P Receptors (after phosphorylation) | Functional antagonist of S1P1. jsir.gr.jp |
| Various Cancer Cell Lines | Induces apoptosis and growth arrest. oncotarget.comnih.gov |
Properties
CAS No. |
1142015-26-6 |
|---|---|
Molecular Formula |
C20H36NO4P |
Molecular Weight |
385.485 |
IUPAC Name |
[(3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid |
InChI |
InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m1/s1 |
InChI Key |
XDSPSYJWGHPIAZ-HXUWFJFHSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N |
Synonyms |
P-[(3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Considerations
Stereospecific Synthesis of (R)-FTY-720 Phosphonate (B1237965)
The enantioselective synthesis of chiral phosphonate analogs of FTY720, including the (R)-enantiomer, has been a subject of considerable research. nih.govnih.gov These syntheses are crucial as the biological effects of FTY720 analogs can be highly stereoselective.
One established strategy for stereospecific synthesis involves the use of chiral precursors. For instance, the synthesis of (R)-FTY720-OMe, an analog of (R)-FTY-720 phosphonate, begins with a chiral oxazoline, (S)-1. nih.gov This starting material is converted to its methyl ether, (S)-2, using sodium hydride and methyl iodide. nih.gov Subsequent treatment with hydrochloric acid releases the hydroxyl and amino groups, yielding the final (R)-FTY720-OMe product with high stereochemical fidelity. nih.gov This method highlights the use of a chiral pool approach to set the absolute stereochemistry of the final molecule.
Other methodologies focus on creating the stereogenic center during the synthesis. This can involve asymmetric reactions, such as Lewis acid-mediated hydrophosphonylation of protected 5'-nucleoside aldehydes, which has been used to prepare chiral phosphonate derivatives. researchgate.net While both enantiomers of a chiral reagent might be available, enantiodivergent strategies allow for the synthesis of a specific stereoisomer by controlling the order of nucleophile addition. nih.gov The absolute stereochemistry of the resulting compounds is often confirmed by techniques such as X-ray diffraction. researchgate.net
Chemical Modifications and Derivatization Strategies for Phosphonate Analogs
Numerous chemical modifications and derivatization strategies have been employed to create a wide range of FTY720 phosphonate analogs. These modifications are typically aimed at exploring the structure-activity relationship and optimizing the compound's properties. google.com The primary areas for modification are the polar head group, the aliphatic chain, and the aromatic backbone. mdpi.com
Key derivatization strategies include:
Vinylphosphonates: The introduction of a double bond adjacent to the phosphonate group results in vinylphosphonate (B8674324) analogs. The synthesis of both (R)- and (S)-FTY720-vinylphosphonates has been reported. nih.govresearchgate.net These analogs have shown distinct biological profiles compared to their saturated counterparts. nih.govresearchgate.net
Regioisomers: Shifting the position of the aryl substituent from the para to the meta position and modifying the ethyl linker to a cyclobutyl ring created the conformationally constrained analog VPC03090. researchgate.net
Head Group Modification: The dihydroxy head group of FTY720 has been replaced with other polar moieties, such as a dihydroxy phenyl group, to investigate the impact on biological activity. jst.go.jp
Chain Modification: Altering the length of the aliphatic chain is another common strategy to modulate the lipophilicity and binding characteristics of the analogs. google.com
Heterocyclic Analogs: The synthesis of derivatives containing amide chains or heteroatoms in the backbone has been explored to create novel FTY720 analogs. mdpi.com
| Modification Strategy | Resulting Analog Type | Key Structural Change | Reference |
|---|---|---|---|
| Unsaturation | Vinylphosphonates | Introduction of a C=C double bond next to the phosphonate. | nih.govresearchgate.net |
| Isomerism | Regioisomers | Altering substituent positions on the aromatic ring. | researchgate.net |
| Polar Head Group | Head Group Analogs | Replacement of the aminodiol with other polar groups. | jst.go.jp |
| Backbone Alteration | Heterocyclic Analogs | Incorporation of heteroatoms like nitrogen (amides) into the main structure. | mdpi.com |
Analytical Characterization of Phosphonate Structures
A suite of advanced analytical techniques is essential for the structural elucidation and quantification of this compound and its analogs.
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for analyzing FTY720 derivatives. researchgate.netoncotarget.com It is a highly sensitive and reliable method for the quantification of these compounds and their metabolites in complex biological samples like plasma, spleen, and bone marrow. grantome.comnih.gov Electrospray ionization (ESI) is a commonly used ionization technique, and analysis is often performed in positive ion mode. nih.govcapes.gov.br For example, LC-MS has been used to identify metabolites of FTY720 by detecting molecular species with an additional mass of 80 atomic mass units, corresponding to phosphorylation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the precise chemical structure of these phosphonate analogs.
1H NMR: Proton NMR provides information about the number and environment of hydrogen atoms in the molecule. rsc.org
13C NMR: Carbon NMR is used to characterize the carbon skeleton of the compounds. rsc.org
31P NMR: Phosphorus NMR is particularly crucial for phosphonate compounds, with chemical shifts providing direct information about the phosphorus environment. rsc.orgosti.gov The chemical shift anisotropy (Δcs) values in solid-state 31P NMR can distinguish between phosphate (B84403) and phosphonate groups and provide insights into local structures and P-O bond distances. osti.gov
2D NMR Techniques: In-solution NMR studies, including two-dimensional experiments, are used to examine the interaction of FTY720 analogs with proteins, revealing binding sites and conformational changes upon complex formation. nih.gov
| Analytical Technique | Application | Type of Information Obtained | Reference |
|---|---|---|---|
| LC-MS/MS | Quantification and identification in biological matrices. | Concentrations of parent compound and metabolites; molecular weight confirmation. | researchgate.netgrantome.comnih.gov |
| 1H, 13C NMR | Structural elucidation. | Detailed map of the proton and carbon framework of the molecule. | rsc.org |
| 31P NMR | Characterization of phosphorus center. | Chemical environment of the phosphorus atom; distinction between phosphonate and phosphate groups. | rsc.orgosti.gov |
| X-ray Diffraction | Determination of absolute stereochemistry. | Three-dimensional arrangement of atoms in a crystalline solid. | researchgate.net |
| Infrared (IR) Spectroscopy | Functional group identification. | Presence of specific chemical bonds and functional groups. | rsc.org |
Molecular Mechanisms of Action of R Fty 720 Phosphonate
Interaction with Sphingosine (B13886) 1-Phosphate (S1P) Receptors
FTY720, the parent compound of (R)-FTY-720 Phosphonate (B1237965), is a structural analog of the endogenous lysophospholipid, sphingosine. jsir.gr.jp To become biologically active, FTY720 must be phosphorylated in vivo by sphingosine kinases, primarily sphingosine kinase 2. nih.govoncotarget.comnih.gov This phosphorylation can result in two distinct stereoisomers: (S)-FTY720-Phosphate and (R)-FTY720-Phosphate. Research has overwhelmingly focused on the (S)-enantiomer, which is a potent agonist at four of the five known S1P receptors: S1P1, S1P3, S1P4, and S1P5. jsir.gr.jpnih.gov
In stark contrast, (R)-FTY-720 Phosphonate, also referred to as (R)-FTY 720P, demonstrates a significantly lower affinity for this family of G-protein coupled receptors. medchemexpress.com Studies have reported that the (R)-enantiomer of FTY720-P has a binding affinity that is approximately 100-fold weaker than its (S)-counterpart at the S1P receptors it interacts with. jsir.gr.jp This dramatic difference in potency underscores the stereospecificity of the S1P receptor binding pocket and dictates the profoundly different molecular and functional consequences of receptor engagement by each enantiomer.
Differential Agonism and Antagonism at S1P Receptor Subtypes
The interaction of phosphorylated FTY720 with S1P receptors is complex, involving not just binding but also subsequent events like receptor activation, internalization, and degradation. The (S)-enantiomer is known to act as a "functional antagonist" at the S1P1 receptor despite being a full agonist, a mechanism central to its immunomodulatory effects. jsir.gr.jpmdpi.com The weaker binding of this compound results in a distinct and less pronounced profile of receptor modulation.
Table 1: In Vitro S1P Receptor Agonism of (S)-FTY720-Phosphate This table displays the half-maximal effective concentration (EC₅₀) values for (S)-FTY720-Phosphate, illustrating its potency at various S1P receptor subtypes. Data is derived from β-arrestin recruitment assays.
| Receptor Subtype | (S)-FTY720-Phosphate EC₅₀ (nM) |
| S1P1 | 0.4 |
| S1P2 | >10,000 |
| S1P3 | 54 |
| S1P4 | 26 |
| S1P5 | 1.8 |
| Data sourced from a study by Gergely et al. (2012), as presented in PLOS ONE. plos.org |
S1P1 Receptor Modulation
The S1P1 receptor is crucial for regulating lymphocyte egress from secondary lymphoid organs. jsir.gr.jpnih.gov The (S)-enantiomer of FTY720-Phosphate is a potent agonist at S1P1. plos.org This potent agonism leads to a robust recruitment of β-arrestin, which triggers the persistent internalization and subsequent degradation of the S1P1 receptor. mdpi.comnih.govnih.gov This removal of the receptor from the cell surface renders lymphocytes unresponsive to the natural S1P gradient, effectively trapping them in the lymph nodes and acting as a functional antagonist. jsir.gr.jpnih.gov
This compound has a much less potent binding affinity for the S1P1 receptor compared to the (S)-isomer. jsir.gr.jpmedchemexpress.com Consequently, it is a significantly weaker modulator of S1P1, and it does not induce the same profound receptor internalization and functional antagonism that characterizes its enantiomer.
The S1P2 receptor is involved in diverse cellular processes, and its signaling often opposes that of S1P1. Most research indicates that the (S)-enantiomer of FTY720-Phosphate is devoid of significant activity at the S1P2 receptor. nih.govplos.org However, some evidence suggests that at certain concentrations, it may act as an agonist, selectively coupling to the Gα12/13/Rho/ROCK signaling pathway. nih.gov There is currently a lack of specific research findings detailing the interaction between this compound and the S1P2 receptor.
The S1P3 receptor is implicated in cardiovascular and pulmonary regulation. (S)-FTY720-Phosphate is an agonist at S1P3, though it is over 30-fold less potent at this subtype compared to S1P1. nih.gov Unlike its effect on S1P1, it is a weak partial agonist for β-arrestin recruitment at S1P3, stimulating only a fraction of the response seen with the endogenous ligand S1P. nih.gov Furthermore, research suggests (S)-FTY720-Phosphate acts as a biased agonist at S1P3, selectively activating G(i)-protein-dependent signaling while simultaneously antagonizing S1P-induced G(q)-protein activation. nih.gov
As with other subtypes, this compound displays a significantly weaker binding affinity for the S1P3 receptor than its (S)-counterpart, leading to a diminished pharmacological effect. jsir.gr.jpmedchemexpress.com
The S1P5 receptor is found predominantly on natural killer cells and on oligodendrocytes in the central nervous system. nih.gov (S)-FTY720-Phosphate is a potent agonist for S1P5, with a potency comparable to its action on S1P1. plos.org This interaction is believed to play a role in the effects of Fingolimod on cells within the central nervous system. nih.gov this compound possesses a lower binding affinity for the S1P5 receptor, consistent with its general profile of weaker interactions with the S1P receptor family compared to the (S)-isomer. jsir.gr.jpmedchemexpress.com
Table 2: Comparative Summary of (S)- and (R)-FTY720-Phosphate Activity at S1P Receptors
| Receptor Subtype | (S)-FTY720-Phosphate Activity | This compound Activity |
| S1P1 | Potent agonist; functional antagonist via receptor internalization and degradation. jsir.gr.jpmdpi.comnih.gov | Significantly lower binding affinity; weak modulator. jsir.gr.jpmedchemexpress.com |
| S1P2 | Generally considered inactive; potential for biased agonism. nih.govnih.gov | Undetermined. |
| S1P3 | Biased agonist; less potent than at S1P1. nih.govnih.gov | Significantly lower binding affinity. jsir.gr.jpmedchemexpress.com |
| S1P4 | Agonist. jsir.gr.jp | Significantly lower binding affinity. jsir.gr.jpmedchemexpress.com |
| S1P5 | Potent agonist. plos.org | Significantly lower binding affinity. jsir.gr.jpmedchemexpress.com |
S1P4 Receptor Modulation
Enantiomeric Selectivity in S1P Receptor Binding and Signaling
The biological activity of phosphorylated FTY720 is heavily influenced by its stereochemistry, with distinct differences in binding affinity and signaling outcomes observed between the (R) and (S) enantiomers at the five S1P receptors (S1P₁₋₅). The active metabolite of the parent drug FTY720 is the (S)-enantiomer of FTY720-phosphate, which demonstrates high-affinity binding to four of the five S1P receptors. jsir.gr.jpaimspress.com
In contrast, this compound exhibits a markedly lower affinity for S1P receptors. jsir.gr.jp Research indicates that the (R)-enantiomer of FTY720-phosphate binds with approximately 5- to 130-fold lower affinity across the S1P receptor subtypes compared to the (S)-enantiomer. caymanchem.com Specifically, one study quantified the affinity of the (R)-enantiomer as about 100-fold weaker than the (S)-form. jsir.gr.jp Despite this reduced potency, (R)-FTY720 phosphonate is still considered an S1P₁-selective analog. nih.gov The (S)-enantiomer, for comparison, binds with high affinity to S1P₁, S1P₃, S1P₄, and S1P₅, with reported Kᵢ values in the low nanomolar range. caymanchem.comechelon-inc.com
Receptor Internalization and Downregulation Kinetics
A hallmark of S1P receptor modulation by FTY720-phosphate is the induction of receptor internalization and degradation, a process termed "functional antagonism". jsir.gr.jpaimspress.com Upon binding by the potent (S)-FTY720-phosphate, the S1P₁ receptor is internalized, polyubiquitinated, and targeted for proteasomal degradation. frontiersin.org This mechanism is distinct from the response to the natural ligand S1P, which typically promotes the recycling of the S1P₁ receptor back to the cell surface. frontiersin.org This sustained downregulation effectively renders the cell insensitive to S1P signaling. jsir.gr.jpaimspress.com
However, studies on the phosphonate analog reveal a different kinetic profile. Research on (S)-FTY720 phosphonate has shown that, contrary to the effects of S1P or the parent FTY720, it helps maintain the basal expression levels of S1P₁. researchgate.net This suggests that the phosphonate analog may inhibit the ubiquitination-mediated degradation of the S1P₁ receptor. researchgate.net Furthermore, the recruitment of β-arrestin to the S1P₁ receptor, a key step in its internalization, was significantly lower with (S)-FTY720 phosphonate treatment compared to S1P or FTY720. researchgate.net While specific kinetic data for the (R)-enantiomer are not extensively detailed, its significantly lower binding affinity suggests that any induction of receptor internalization and downregulation would be substantially less efficient than that caused by the (S)-enantiomer.
Modulation of Sphingosine Kinase (SphK) Enzymes
This compound's interaction with sphingosine kinase (SphK) enzymes, which are critical for the production of S1P, differs notably from its parent compound, FTY720.
The unphosphorylated form of FTY720 is recognized as an inhibitor of SphK1, acting competitively with respect to sphingosine and promoting the proteasomal degradation of the enzyme. mdpi.comoncotarget.comdovepress.comresearchgate.netnih.gov This action is a key part of its molecular mechanism, as it reduces the cellular production of pro-survival S1P. oncotarget.com
However, direct enzymatic assays have demonstrated that This compound is inactive as an inhibitor of purified SphK1 activity . nih.gov This finding is in contrast to other FTY720 analogs, such as (S)-FTY720 vinylphosphonate (B8674324), which do inhibit SphK1 and promote its degradation. researchgate.netnih.govnih.gov This lack of direct inhibitory action on SphK1 distinguishes this compound from the parent FTY720 molecule and other analogs.
SphK2 is the primary enzyme responsible for phosphorylating the FTY720 prodrug into its active phosphate (B84403) form. frontiersin.orgnih.govfrontiersin.orgmdpi.com While some FTY720 analogs have been developed to specifically target SphK2, research indicates that This compound is also inactive as an inhibitor of purified SphK2 activity . nih.gov For instance, the analog (R)-FTY720-OMe was found to be a specific and competitive inhibitor of SphK2, but this activity does not extend to the phosphonate version. nih.govtargetmol.com
The primary mechanism by which this compound influences sphingolipid metabolism and S1P homeostasis is through its interaction with S1P receptors, rather than by direct enzyme inhibition. By binding to S1P receptors (predominantly S1P₁), it can modulate the critical S1P-S1P₁ signaling axis that governs processes like lymphocyte trafficking. jsir.gr.jpnih.gov However, due to its low affinity, its impact is considerably weaker than that of the (S)-enantiomer. jsir.gr.jpcaymanchem.com
Because this compound does not inhibit SphK1 or SphK2, it does not directly suppress the conversion of sphingosine to S1P. nih.gov This is a significant mechanistic deviation from the parent compound FTY720, which can shift the sphingolipid rheostat towards the accumulation of pro-apoptotic ceramide and sphingosine by inhibiting SphK1. oncotarget.com The effect of this compound on S1P homeostasis is therefore primarily driven by its function as a weak, external S1P receptor ligand.
Inhibition of Sphingosine Kinase 2 (SphK2) Activity
Activation of Protein Phosphatase 2A (PP2A)
Protein Phosphatase 2A (PP2A) is a crucial tumor suppressor protein that is often inactivated in various cancers. oncotarget.com A significant aspect of the pharmacology of FTY720 involves the reactivation of PP2A. oncotarget.comresearchgate.netfrontiersin.org
Research has shown that the unphosphorylated form of FTY720 can directly bind to SET, an endogenous inhibitor of PP2A, thereby disrupting the inhibitory SET-PP2A complex and restoring PP2A's tumor-suppressive function. oncotarget.comnih.gov This reactivation of PP2A is linked to the anti-cancer properties of FTY720. oncotarget.comfrontiersin.org
Mechanisms of PP2A Reactivation
A primary mechanism of action attributed to the FTY720 scaffold, independent of S1P receptor agonism, is the reactivation of Protein Phosphatase 2A (PP2A). oncotarget.com PP2A is a crucial tumor suppressor that is frequently inactivated in various cancers. oncotarget.com
Research indicates that the non-phosphorylated FTY720, not its phosphorylated derivative, directly targets and binds to the endogenous PP2A inhibitor, SET (also known as I2PP2A). embopress.orgnih.gov SET binds to the catalytic subunit of PP2A, inhibiting its phosphatase activity. researchgate.net FTY720 mimics the action of the natural tumor suppressor ceramide by binding to SET, which disrupts SET's ability to inhibit PP2A. embopress.orgnih.gov This interaction prevents the dimerization of SET and leads to its release from PP2A, thereby restoring the enzyme's tumor-suppressing activity. nih.gov This reactivation of PP2A by FTY720 has been linked to the induction of cell death in cancer cells. embopress.orgoncotarget.com While this mechanism is well-documented for the parent compound FTY720, the direct action of this compound on PP2A reactivation is less clear and appears to be primarily a function of the unphosphorylated form.
Table 1: FTY720 and PP2A Reactivation
| Compound | Target | Mechanism | Outcome | Reference |
|---|---|---|---|---|
| FTY720 (non-phosphorylated) | SET (I2PP2A) | Direct binding, disruption of SET-PP2A interaction | Reactivation of PP2A tumor suppressor function | embopress.orgoncotarget.comnih.gov |
Dephosphorylation of Downstream Signaling Targets (e.g., Akt, ERK)
The reactivation of PP2A by FTY720 directly leads to the dephosphorylation of key downstream signaling proteins that promote cell survival and proliferation, such as Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinase). oncotarget.comnih.gov
Akt Dephosphorylation: FTY720-mediated PP2A activation results in the dephosphorylation of Akt, a central node in the PI3K/Akt survival pathway. nih.gov This inhibitory action on Akt signaling has been observed in various cancer models, including leukemia cells, contributing to the compound's anti-cancer effects. nih.gov
ERK Dephosphorylation: Similarly, FTY720 can affect the activation status of the ERK1/2 kinases, which are components of the MAPK pathway involved in cell proliferation. oncotarget.com Studies have shown that FTY720 can lead to impaired ERK activity, contributing to its anti-tumor properties. nih.govspandidos-publications.com
However, the effects on phosphorylation can be complex and context-dependent. For instance, some studies have reported that (S)-FTY720-phosphate can promote astrocyte migration through ERK signaling. echelon-inc.com Another study noted that both (R)-OMe-FTY720 and (S)-FTY720-phosphonate could increase the phosphorylation of Akt and ERK in specific experimental settings, highlighting the nuanced and potentially cell-type-specific actions of these compounds. researchgate.net
Interaction with Other Intracellular Pathways
Beyond its effects on the PP2A-Akt/ERK axis, this compound and its related compounds influence a range of other critical intracellular signaling pathways.
Regulation of the PI3K/Akt/mTOR Signaling Axis
The FTY720 scaffold is a known inhibitor of the PI3K/Akt/mTOR signaling pathway, which is fundamental for cell growth, survival, and metabolism. nih.govspandidos-publications.com This inhibition is closely linked to the reactivation of PP2A, as PP2A can dephosphorylate and inactivate Akt, a key upstream activator of mTOR. oncotarget.comnih.gov The FTY720-induced downregulation of mTOR signaling has been shown to be critical for its ability to inhibit the migration and invasion of glioblastoma cells. nih.gov Furthermore, in cisplatin-resistant melanoma cells, the combination of FTY720 and cisplatin (B142131) synergistically induced cell death by reducing the phosphorylation levels of PI3K, Akt, and mTOR. spandidos-publications.com
Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
A distinct, S1P receptor-independent mechanism of FTY720 involves the direct inhibition of cytosolic phospholipase A2α (cPLA2α). nih.govnih.gov cPLA2α is the rate-limiting enzyme in the production of arachidonic acid, the precursor to pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. nih.govplos.org
Crucially, studies have demonstrated that it is the unphosphorylated FTY720 that potently inhibits cPLA2α activity. nih.govnih.gov In contrast, FTY720-phosphate was found to have no effect on the enzyme. nih.govnih.gov This indicates that the anti-inflammatory effects derived from cPLA2α inhibition are a specific function of the parent drug and not its phosphorylated, S1P receptor-active form. Therefore, this compound itself is not expected to be a direct inhibitor of cPLA2α.
Table 2: FTY720 Derivatives and cPLA2α Activity
| Compound | Effect on cPLA2α | Resulting Action | Reference |
|---|---|---|---|
| FTY720 (unphosphorylated) | Direct Inhibition | Reduced arachidonic acid release and eicosanoid production | nih.govnih.gov |
Modulation of Angiogenesis-Related Signaling Pathways
FTY720 and its phosphorylated metabolites play a role in the complex process of angiogenesis. nih.govbiomolther.org The phosphorylated form, acting on S1P receptors, is particularly implicated. S1P receptor 1 (S1P1) signaling is essential for the formation and maintenance of vascular integrity. semanticscholar.org FTY720-phosphate, by acting as a functional antagonist at the S1P1 receptor, can modulate endothelial barrier function and angiogenesis. biomolther.orgsemanticscholar.org The effects can be complex, with initial agonism enhancing barrier function, while prolonged exposure leads to receptor downregulation and potential barrier disruption. researchgate.net The TGF-β signaling pathway, another key regulator of angiogenesis, can also be influenced by these compounds. semanticscholar.org
Influence on Inflammasome Activation (e.g., NLRP3)
The interaction of the FTY720 family of compounds with the NLRP3 inflammasome is multifaceted and appears highly dependent on the specific cellular context and stimulus. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines like IL-1β. nih.govfrontiersin.org
On one hand, FTY720 has been reported to induce NLRP3-dependent IL-1β secretion from macrophages. nih.gov This activation was found to be dependent on the activity of PP1/PP2A phosphatases, linking back to another core mechanism of the drug. nih.gov
Conversely, other studies show that FTY720 can inhibit NLRP3 inflammasome activation. nih.gov In a model of Parkinson's disease, FTY720 suppressed microglial activation by reducing reactive oxygen species (ROS) generation and inhibiting the activation of the NLRP3 inflammasome and caspase-1. nih.gov This inhibitory effect was linked to the modulation of the PI3K/AKT/GSK-3β signaling pathway. nih.gov The endogenous ligand S1P itself can promote NLRP3 inflammasome activation through the S1P2 receptor, adding another layer of complexity to how S1P receptor modulators might influence this inflammatory pathway. frontiersin.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | |
| FTY720 | Fingolimod |
| FTY720-phosphate | FTY720-P |
| (S)-FTY720-phosphate | (S)-FTY720-P |
| Protein Phosphatase 2A | PP2A |
| SET/inhibitor 2 of protein phosphatase 2A | SET, I2PP2A |
| Protein Kinase B | Akt |
| Extracellular signal-regulated kinase | ERK |
| Phosphoinositide 3-kinase | PI3K |
| Mammalian target of rapamycin | mTOR |
| Cytosolic Phospholipase A2α | cPLA2α |
| Sphingosine-1-phosphate | S1P |
| Transforming growth factor beta | TGF-β |
| NLR Family Pyrin Domain Containing 3 | NLRP3 |
| Interleukin-1 beta | IL-1β |
| Arachidonic acid | AA |
| Ceramide | |
| Sphingosine | |
| Cisplatin | |
| Okadaic Acid | |
| (R)-OMe-FTY720 |
Effects on Histone Deacetylase (HDAC) Activity
Recent research has identified the phosphorylated form of FTY-720, known as FTY720-P, as a direct inhibitor of class I histone deacetylases (HDACs). nih.govcore.ac.uk This activity is significant as it represents a mechanism of action independent of S1P receptor modulation. Studies have shown that FTY720 can enter the cell nucleus, where it is phosphorylated by SphK2. nih.govnih.gov The resulting nuclear FTY720-P then binds to and inhibits class I HDACs, specifically HDAC1 and HDAC2, leading to an increase in histone acetylation. nih.govcore.ac.uk This epigenetic modification can alter gene expression programs associated with processes like memory and learning. nih.govnih.gov
The inhibitory potency of FTY720-P on class I HDACs is comparable to that of established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA). nih.gov However, this HDAC-inhibiting activity is stereospecific. The phosphorylation of the FTY-720 prodrug by SphK2 results in the active (S)-FTY720-phosphate. nih.gov Evidence from related studies indicates that the (R)-enantiomer, this compound, is biologically inactive in several contexts. For instance, studies on other molecular targets, such as sphingosine kinases, have found this compound to be inactive, whereas the (S)-isomer shows activity. nih.govnih.gov Specifically concerning pathways modulated by FTY720-P, some research explicitly notes a lack of activity for the (R)-isomer. scispace.com Therefore, the significant effects on HDAC activity observed with FTY720-P are attributed to the (S)-enantiomer, with no current evidence to suggest that this compound functions as an HDAC inhibitor.
| Target Enzyme Class | Specific Enzymes Inhibited by FTY720-P | Comparative Potency |
| Class I HDACs | HDAC1, HDAC2, HDAC3 | Potent, comparable to SAHA |
| Class II HDACs | HDAC7 (Not Inhibited) | Not applicable |
This table summarizes the known effects of the active FTY720-P on HDAC enzymes. The HDAC-inhibiting activity is attributed to the (S)-enantiomer.
Modulation of Brain-Derived Neurotrophic Factor (BDNF) Expression
FTY-720 and its active phosphate metabolite have been shown to increase the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF) in various central nervous system cells, including neurons and microglia. frontiersin.orgplos.orgmedchemexpress.com This effect is considered a key part of its neuroprotective actions. plos.orgfrontiersin.org The upregulation of BDNF by FTY720-P is primarily mediated through its agonist activity at S1P receptors, which triggers downstream signaling cascades, such as the MAPK/ERK pathway, that promote BDNF gene transcription. frontiersin.orgresearchgate.net Furthermore, the inhibition of HDACs by FTY720-P is also thought to contribute to enhanced BDNF expression, as HDAC inhibitors are known to increase neurotrophic factor expression. frontiersin.org
The modulation of BDNF is dependent on the compound's ability to act as an S1P receptor agonist. plos.orgmdpi.com The active form, (S)-FTY720-phosphate, binds with high affinity to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). tocris.com In contrast, literature suggests that the (R)-isomer of FTY-720 phosphate has less potent binding affinities at these receptors. This stereoselectivity implies that this compound would not be an effective modulator of S1P receptor-dependent pathways. Consequently, it is not expected to induce the significant increases in BDNF expression that are observed following the administration of FTY-720. While direct studies on this compound and BDNF are limited, the established mechanisms indicate that this activity is a function of the (S)-enantiomer.
| Research Model | Effect of FTY720-P on BDNF | Mediating Pathway |
| Primary Mouse Cortical Neurons | Enhanced mRNA and protein expression of BDNF. plos.org | BDNF-TrkB signaling, ERK1/2 pathway. plos.org |
| Microglia | Upregulated production of BDNF. medchemexpress.com | S1P1 receptor binding. medchemexpress.com |
| Mouse Model of Rett Syndrome | Increased BDNF levels. researchgate.net | MAPK signaling. researchgate.net |
| Mouse Model of Parkinson's Disease | Prevented MPTP-induced reduction of BDNF levels. frontiersin.org | S1P1R modulation. frontiersin.org |
This table presents research findings on the modulation of BDNF by FTY720-P, an effect attributed to the (S)-enantiomer's action on S1P receptors.
Cellular and Subcellular Biological Effects
Regulation of Cellular Proliferation and Apoptosis in Specific Cell Lines
The role of (R)-FTY-720 Phosphonate (B1237965) in regulating cell growth and programmed cell death appears to be distinct from other related compounds. Research into its effect on key enzymes involved in cell proliferation signaling pathways has shown that (R)-FTY-720 phosphonate, also referred to as (R)-FTY-Pn, was inactive as an inhibitor of sphingosine (B13886) kinase 2 (SK2). nih.gov This is noteworthy because SK2 is an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid with known roles in cell growth and survival. nih.gov In contrast, other FTY720 analogs, such as (R)-FTY720-OMe, have been shown to inhibit SK2, leading to a reduction in DNA synthesis in MCF-7 breast cancer cells. nih.gov The inactivity of this compound in this assay suggests it may not directly influence cellular proliferation through the SK2 inhibition pathway. Further research is required to fully elucidate its effects, or lack thereof, on apoptosis and proliferation across various cell lines.
Modulation of Cell Migration and Invasion Processes
While the broader class of sphingosine-1-phosphate receptor modulators, including the parent compound FTY720, is known to influence cell migration, specific data on the (R)-phosphonate enantiomer is limited. The parent compound, FTY720, has been shown to decrease the migration rate of human prostate cancer cells and modulate factors related to the epithelial-to-mesenchymal transition (EMT), such as E-cadherin and N-cadherin. oncotarget.comnih.gov However, these effects are often linked to the inhibition of sphingosine kinase 1 (SK1) or the functional antagonism of S1P receptors, which are primarily mediated by the phosphorylated (S)-enantiomer. oncotarget.comnih.gov Given the differential receptor binding and enzyme activity of the (R)-enantiomer, its specific role in modulating cell migration and invasion remains an area for further investigation.
Enhancement of Endothelial Barrier Integrity and Vascular Permeability Regulation
This compound has demonstrated significant, direct effects on the integrity of the vascular endothelium. In vitro studies have consistently shown that this compound enhances the endothelial barrier, a critical function for regulating vascular permeability.
Similar to its corresponding (S)-enantiomer, this compound produces sustained enhancement of the endothelial cell (EC) barrier, as measured by increases in transendothelial electrical resistance (TER). nih.gov This effect indicates a strengthening of the junctions between endothelial cells, which helps to prevent vascular leak. Studies using rat pulmonary microvascular endothelial cells exposed to cigarette smoke extract, a known barrier-disrupting agent, found that this compound provided robust and sustained protection against the induced decrease in TER. atsjournals.org
Mechanistically, the barrier-enhancing effects of the (R)-enantiomer involve specific signaling pathways. Unlike its (S)-counterpart, the (R)-phosphonate analog rapidly activates ERK (extracellular signal-regulated kinase), a key protein in cell signaling. nih.gov The barrier enhancement by these phosphonate analogs is also linked to signaling through Gi-coupled receptors and tyrosine kinases. nih.gov
| Compound | Cell Line | Assay | Observed Effect | Reference |
|---|---|---|---|---|
| This compound | Human Pulmonary Artery Endothelial Cells | Transendothelial Electrical Resistance (TER) | Sustained barrier enhancement | nih.gov |
| This compound | Rat Pulmonary Microvascular Endothelial Cells | TER (with cigarette smoke extract challenge) | Robust and sustained barrier-protective effect | atsjournals.org |
| (R)-FTY-720 Enephosphonate | Human Pulmonary Artery Endothelial Cells | Transendothelial Electrical Resistance (TER) | Sustained barrier enhancement | nih.gov |
Impact on Lymphocyte Trafficking and Sequestration Dynamics in In Vitro Models
The modulation of lymphocyte trafficking is a hallmark of FTY720, driven by its interaction with sphingosine-1-phosphate (S1P) receptors. researchgate.netjsir.gr.jp Upon phosphorylation in the body, FTY720 acts as a potent S1P receptor agonist. However, there is a distinct difference in activity between the (S) and (R) enantiomers of the phosphorylated form.
The (S)-enantiomer of FTY720-phosphate is a high-affinity agonist for four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5) and acts as a functional antagonist of the S1P1 receptor, leading to its internalization and degradation. jsir.gr.jp This process inhibits the egress of lymphocytes from lymph nodes, causing lymphopenia (a reduction of lymphocytes in the peripheral blood). researchgate.netjsir.gr.jp
In contrast, the (R)-enantiomer of FTY720-phosphate exhibits a significantly lower affinity for S1P receptors, reported to be about 100-fold weaker than the (S)-enantiomer. jsir.gr.jp Specifically, it has less potent binding affinities to S1P1, S1P3, S1P4, and S1P5 receptors. medchemexpress.com This reduced receptor engagement suggests that this compound would have a substantially diminished impact on lymphocyte sequestration compared to its (S)-counterpart.
Effects on Tight Junction Protein Expression (e.g., Claudins, Occludin)
The enhancement of the endothelial barrier is structurally mediated by the reinforcement of cell-cell junctions, which are composed of tight junction and adherens junction proteins. While FTY720-phosphate has been shown to prevent barrier disruption by up-regulating the expression of the tight junction protein claudin-5, specific data detailing the effects of the (R)-phosphonate enantiomer on individual junctional proteins are not extensively documented in the available research. tandfonline.com Studies have noted that the parent compound FTY720 can influence the expression of occludin and other claudins in the gut barrier. frontiersin.org However, given that the barrier-enhancing effects of this compound are well-established, it is highly probable that it positively modulates the expression or organization of key tight junction proteins like claudins and occludin, though direct studies isolating this specific enantiomer's effect are needed for confirmation.
Antimicrobial and Anti-Biofilm Activities Against Pathogenic Microorganisms
Research has identified antimicrobial properties associated with the parent compound FTY720. Studies have shown that FTY720 can reduce the biomass of biofilms formed by the pathogenic bacterium Pseudomonas aeruginosa in a dose-dependent manner. mdpi.com Other reports have noted its potential against Klebsiella pneumoniae. mdpi.com These findings suggest an interaction with microbial systems that is independent of the compound's effects on the mammalian immune system. However, these studies did not utilize the phosphonate form or differentiate between the (R) and (S) enantiomers. Therefore, while the core FTY720 structure possesses antimicrobial potential, the specific antimicrobial and anti-biofilm activities of this compound have not been specifically characterized.
Preclinical Pharmacological Investigations in Animal Models
Evaluation in Acute Lung Injury (ALI) Models
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation and increased permeability of the lung's endothelial and epithelial barriers. Research into related compounds has highlighted the potential of sphingosine-1-phosphate (S1P) receptor modulators in mitigating these effects.
Initial in vitro studies have provided some insights into the potential of FTY-720 phosphonates. Both the (R)- and (S)-enantiomers of FTY-720 phosphonate (B1237965) have been shown to enhance the integrity of the endothelial barrier in human lung endothelial cells. nih.gov This foundational research suggests that, at a cellular level, the (R)-enantiomer may possess beneficial properties.
However, a significant gap exists in the literature regarding the in vivo efficacy of (R)-FTY-720 Phosphonate specifically. Preclinical animal models of ALI, which are crucial for understanding the therapeutic potential of a compound, have extensively focused on the (S)-enantiomer. For instance, studies in murine models of LPS-induced lung injury have demonstrated that (S)-FTY720 vinylphosphonate (B8674324) can significantly reduce vascular leakage and the infiltration of inflammatory cells into the alveolar space. nih.gov Similarly, in a bleomycin-induced lung injury model in mice, (S)-FTY720 phosphonate was found to decrease lung leakage and inflammation. nih.gov
Currently, there is a lack of published data from animal models specifically evaluating the efficacy of the this compound enantiomer in ALI. Therefore, its protective effects, dose-response relationship, and mechanistic pathways in a living organism remain uncharacterized.
Table 1: In Vitro and In Vivo Findings for FTY-720 Phosphonate Analogs in ALI Models
| Compound | Model | Key Findings | Citation |
|---|---|---|---|
| This compound | Human Lung Endothelial Cells (in vitro) | Enhanced endothelial barrier integrity. | nih.gov |
| This compound | Animal Models of ALI (in vivo) | No data available. | N/A |
| (S)-FTY-720 Phosphonate | Bleomycin-Induced ALI (Mice) | Significantly decreased lung leak and inflammation. | nih.govcapes.gov.br |
Efficacy in Radiation-Induced Lung Injury (RILI) Models
Radiation-Induced Lung Injury (RILI) is a significant complication of thoracic radiotherapy. frontiersin.org The underlying pathology involves inflammation and subsequent fibrosis. Investigations into S1P analogs have explored their potential to mitigate this radiation-induced damage.
Research in a preclinical model of RILI has shown that (S)-FTY720 vinylphosphonate conferred protection against radiation-induced pulmonary leakage and inflammation, a benefit not observed with the parent compound FTY720. nih.gov This finding underscores the potential therapeutic utility of modified FTY720 structures in this context.
However, similar to the status in ALI models, there is no specific published research detailing the evaluation of This compound in animal models of RILI. The efficacy of this particular enantiomer in preventing or treating the pneumonitis and fibrotic stages of RILI has not been reported.
Assessment in Neuroinflammatory and Neurodegenerative Disease Models
The role of S1P receptor modulation is a major focus in the research of central nervous system (CNS) disorders, given its involvement in lymphocyte trafficking and direct effects on neural cells. nih.govresearchgate.net
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis, a neuroinflammatory disease. jsir.gr.jpmeliordiscovery.com The therapeutic effects of FTY720 (Fingolimod) and its active metabolite, the (S)-phosphate enantiomer, are well-documented in EAE models. nih.govnih.gov These compounds have been shown to prevent disease development and inhibit disease progression by reducing the infiltration of pathogenic T cells into the CNS. nih.govnih.gov
Crucially, studies on the stereoisomers of FTY720-phosphate have revealed that the (R)-enantiomer exhibits a significantly lower affinity for S1P receptors—approximately 100-fold weaker than the (S)-enantiomer. jsir.gr.jp This substantial difference in receptor binding affinity strongly suggests that the (R)-enantiomer would be less biologically active through this primary mechanism of action. Despite this, there is a lack of direct preclinical studies specifically investigating the efficacy of This compound in any EAE models.
Cerebral Ischemia and Stroke Models
In animal models of stroke, such as transient middle cerebral artery occlusion (MCAO) in rats, FTY720 has demonstrated neuroprotective effects. nih.govresearchgate.net Treatment has been shown to reduce infarct volume and improve neurological scores, effects linked to the activation of S1P1 receptors and anti-apoptotic pathways. nih.govnih.gov
The research focus has remained on the parent FTY720 compound. There are currently no available scientific reports on the assessment of This compound in preclinical models of cerebral ischemia or stroke. Its potential to reduce neuronal death or improve functional outcomes following an ischemic event is unknown.
Models of Huntington's Disease
Huntington's disease is a progressive neurodegenerative disorder. Preclinical research using the R6/2 mouse model of Huntington's has shown that FTY720 can improve motor function, extend survival, and reduce brain atrophy. nih.gov Further studies in the R6/1 mouse model indicated that FTY720 ameliorated memory deficits and dendritic spine loss in the hippocampus. nih.gov
These promising results are associated with the racemic FTY720. To date, no studies have been published on the specific evaluation of This compound in any animal models of Huntington's disease, such as the R6/2, R6/1, or zQ175 models. nih.govnih.govmdpi.com
Models of Alzheimer's Disease
In transgenic mouse models of Alzheimer's disease (AD), FTY720 has been shown to confer benefits. Studies in APP/PS1 mice demonstrated that FTY720 treatment could reverse synaptic deficits, reduce microgliosis and astrogliosis, and decrease the burden of amyloid-β plaques. nih.gov Other research in a familial AD model expressing APOE4 found that FTY720 prevented memory impairments and lowered the levels of certain toxic ceramides (B1148491) in the brain. nih.gov
These investigations have been conducted with FTY720. The scientific literature does not currently contain any data on the preclinical efficacy of This compound in animal models of Alzheimer's disease. Its effects on amyloid pathology, tauopathy, neuroinflammation, and cognitive function have not been explored.
Table 2: Summary of Preclinical Findings for this compound in Neuroinflammatory and Neurodegenerative Disease Models
| Disease Model | Compound | Key Findings | Citation |
|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | This compound | No data available. | N/A |
| Cerebral Ischemia and Stroke | This compound | No data available. | N/A |
| Huntington's Disease | This compound | No data available. | N/A |
Spinal Cord Injury Models
Investigations in animal models of spinal cord injury (SCI) have explored the therapeutic potential of FTY720, the prodrug of FTY720-phosphate. In a rat model of acute SCI induced by clip compression, administration of FTY720 resulted in a significant attenuation of post-traumatic neuropathic pain. researchgate.netnih.gov This effect was associated with a reduction in both systemic and local inflammation, leading to smaller damaged areas, reduced astrogliosis, and consequently, better motor function recovery. nih.govsemanticscholar.org
Histological analysis of the pain pathway revealed that while the expression of calcitonin gene-related peptide (CGRP) was unchanged, FTY720 treatment significantly preserved the μ-opioid receptor (MOR) in both the caudal and rostral areas of the spinal dorsal horn. nih.gov Furthermore, the hydroxytryptamine transporter (HTT), which was significantly altered in the vehicle-treated group, was preserved in the FTY720 group. nih.gov These findings suggest that the amelioration of post-traumatic allodynia is linked to the regulation of neuroinflammation, maintenance of the blood-brain barrier, and inhibition of glial scar formation, which helps preserve the descending inhibitory pain pathway. researchgate.netnih.govsemanticscholar.org The active agent in these studies is the phosphorylated form of FTY720, generated in vivo. researchgate.net
| Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Rat Clip Compression SCI | FTY720 | Attenuated neuropathic pain (allodynia). | researchgate.netnih.gov |
| Rat Clip Compression SCI | FTY720 | Reduced systemic and local inflammation, decreased lesion volume, and reduced astrogliosis. | nih.govsemanticscholar.org |
| Rat Clip Compression SCI | FTY720 | Preserved μ-opioid receptors (MOR) and hydroxytryptamine transporter (HTT) in the spinal dorsal horn. | nih.gov |
| Rat Clip Compression SCI | FTY720 | Resulted in motor functional recovery. | semanticscholar.org |
Traumatic Brain Injury (TBI) Models
In experimental mouse models of traumatic brain injury (TBI), the sphingosine-1-phosphate receptor 1 (S1PR1) modulator FTY720 has been shown to exert protective effects on the neurovascular unit (NVU). nih.gov Administration of FTY720 following TBI led to a reduction in endothelial cell apoptosis and an improvement in the permeability of the blood-brain barrier (BBB). nih.gov
The treatment also attenuated the activation of astrocytes and microglia surrounding the injury site. nih.gov As key components of the NVU, the reduced activation of these glial cells contributes to the restoration of the neurovascular structure. These cellular-level changes were associated with significant functional benefits, including improved neurological function and an increased survival rate in the TBI mice. nih.gov These findings highlight the potential of targeting the S1PR1 signaling pathway to protect and remodel the NVU after traumatic brain injury. nih.gov
| Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Mouse TBI Model | FTY720 | Reduced endothelial cell apoptosis. | nih.gov |
| Mouse TBI Model | FTY720 | Improved blood-brain barrier (BBB) permeability. | nih.gov |
| Mouse TBI Model | FTY720 | Attenuated activation of astrocytes and microglia. | nih.gov |
| Mouse TBI Model | FTY720 | Improved neurological function and increased survival rate. | nih.gov |
Immunomodulatory Effects in Transplantation and Autoimmunity Animal Models
Lymphocyte Sequestration and Distribution Studies
The primary immunomodulatory mechanism of FTY720 is the sequestration of lymphocytes within secondary lymphoid organs. FTY720 is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases to form FTY720-phosphate. frontiersin.orgjsir.gr.jpnih.gov The phosphorylated compound, particularly the (S)-enantiomer, is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors: S1P1, S1P3, S1P4, and S1P5. jsir.gr.jpnih.gov The (R)-enantiomer of FTY720-phosphate exhibits a significantly lower affinity for these receptors. jsir.gr.jp
FTY720-phosphate acts as a functional antagonist of the S1P1 receptor on lymphocytes. jsir.gr.jpnih.gov Its binding to S1P1 induces the receptor's internalization and degradation, which renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes and the thymus. jsir.gr.jpnih.govnih.gov This results in a reversible redistribution of lymphocytes from the circulating blood to secondary lymphoid tissues, leading to a profound but reversible lymphopenia. nih.govresearchgate.net This sequestration prevents pro-inflammatory lymphocytes, such as Th1 and Th17 cells, from migrating to sites of inflammation or allografts, which is the basis for its efficacy in autoimmune and transplantation models. frontiersin.orgjsir.gr.jp Studies have shown that FTY720 effectively reduces the number of circulating naïve T cells and central memory T cells in MS patients. jsir.gr.jp
Impact on Immune Cell Infiltration in Target Tissues
By sequestering lymphocytes in lymphoid organs, FTY720-phosphate effectively reduces the infiltration of immune cells into target tissues in various disease models. In a mouse model of renal ischemia-reperfusion injury, FTY720 treatment significantly attenuated the infiltration of CD4+ T cells, CD8+ T cells, B cells, macrophages, and neutrophils into the kidney tissue. physiology.org This reduction in leukocyte infiltration was associated with protected renal function. physiology.org
Similarly, in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, FTY720 prevents the infiltration of pathogenic Th1 and Th17 cells into the central nervous system (CNS). frontiersin.orgjsir.gr.jp This action protects the CNS from inflammatory demyelination. frontiersin.org In transplantation models, FTY720 has been shown to prolong allograft survival by preventing the migration of antigen-specific T-cells into the grafted organ. nih.gov In a T-cell transfer model of colitis, FTY720 treatment significantly impaired the infiltration of T-cells into the colon. mdpi.com
| Model | Target Tissue | Effect on Immune Cell Infiltration | Reference |
|---|---|---|---|
| Mouse Renal Ischemia-Reperfusion | Kidney | Reduced infiltration of CD4+, CD8+, B cells, macrophages, and neutrophils. | physiology.org |
| Mouse EAE (MS model) | Central Nervous System | Reduced infiltration of Th1 and Th17 cells. | jsir.gr.jp |
| Rat Allotransplantation | Grafted Organs | Inhibited trafficking of antigen-specific T-cells. | nih.gov |
| Mouse T-cell Transfer Colitis | Colon | Significantly impaired T-cell infiltration. | mdpi.com |
Anti-inflammatory Actions in Preclinical Disease Models (e.g., Inflammatory Bowel Disease, Arthritis)
The immunomodulatory effects of FTY720 translate into potent anti-inflammatory actions in various preclinical disease models. In a trinitrobenzene sulfonic acid (TNBS)-induced model of inflammatory bowel disease (IBD), FTY720, when used with sulfasalazine, ameliorated colitis. mdpi.com This effect was achieved by maintaining populations of naïve regulatory T cells, which prevent Th1-cell-mediated colitis. mdpi.com In the oxazolone (B7731731) mouse model of colitis, FTY720 treatment reduced the expression of GATA-3, a Th2 cell transcription factor. mdpi.com However, other studies suggest that by impairing the mucosal adaptive immune response, FTY720 could increase susceptibility to certain infections and may impair gut epithelial barrier regulation. nih.gov
In a murine model of rheumatoid arthritis, FTY720 demonstrated therapeutic efficacy. nih.gov Its mechanism is believed to involve the sequestration of autoreactive lymphocytes, preventing them from infiltrating the joints and causing inflammatory damage. frontiersin.org
Anti-Tumor Efficacy in In Vivo Cancer Models
Beyond its immunomodulatory functions, FTY720 has demonstrated anti-tumor efficacy in several in vivo cancer models, acting through mechanisms largely independent of S1P receptor modulation. nih.govresearchgate.net Studies have shown that FTY720 can inhibit tumor progression, reduce tumor vascularization and angiogenesis, and induce cancer cell-selective apoptosis. researchgate.netgoogle.com
In one study, nude mice with subcutaneous SW620 colorectal cancer transplanted tumors were treated with FTY720, which resulted in the inhibition of tumor growth. google.com Efficacy has also been observed in models of breast cancer. researchgate.net A key anti-cancer mechanism identified for the phosphorylated form of FTY720 is the competitive inhibition of autotaxin, a lysophospholipase D that produces the tumor-promoting lipid mediator lysophosphatidic acid (LPA). researchgate.net By inhibiting autotaxin, FTY720-phosphate can reduce plasma LPA levels, thereby interfering with a key axis that enhances metastasis and angiogenesis. researchgate.net Additionally, the non-phosphorylated form of FTY720 has been shown to reactivate the tumor suppressor protein phosphatase 2A (PP2A), leading to apoptosis in various cancer cell lines. nih.gov
| Cancer Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Colorectal Cancer (SW620 transplant) | FTY720 | Inhibited tumor growth. | google.com |
| Various Cancer Models | FTY720 | Reduced tumor vascularization and angiogenesis. | researchgate.net |
| Various Cancer Models | FTY720-phosphate | Inhibited autotaxin, reducing plasma LPA levels. | researchgate.net |
| Various Cancer Models | FTY720 | Reactivated protein phosphatase 2A (PP2A), inducing apoptosis. | nih.gov |
Hematological Malignancies (e.g., Leukemia, Lymphoma)
FTY720 has demonstrated significant preclinical activity in various hematological malignancies. nih.gov Studies have shown its ability to induce cell death in cell lines representing different B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). nih.govnih.gov
In CLL, FTY720's cytotoxic effects are notably independent of caspase activation, a common pathway for programmed cell death. nih.gov Instead, its mechanism involves the activation of protein phosphatase 2A (PP2A), a tumor suppressor, which leads to the dephosphorylation of downstream targets like ERK1/2. nih.gov This activation of PP2A appears to be a crucial element in the compound's ability to induce cell death in CLL cells. nih.gov Furthermore, FTY720 has been observed to down-regulate Mcl-1, an anti-apoptotic protein, without affecting Bcl-2 levels. nih.gov In animal models, FTY720 treatment has led to significantly prolonged survival in xenograft models of disseminated B-cell lymphoma/leukemia. nih.gov
For mantle cell lymphoma, FTY720 has been shown to promote the death of MCL cell lines and primary tumor cells. nih.gov This effect is associated with the downregulation of Cyclin D1 and phospho-Akt (p-Akt), both of which are critical in the pathogenesis of MCL. nih.gov The compound also induces a G0-G1 phase cell cycle arrest. nih.gov
In acute lymphoblastic leukemia (ALL), FTY720 has been found to reduce the proliferation and viability of both Ph(+) and Ph(-) ALL cell lines and patient samples, with IC50 values for viability ranging from 5.3 to 7.9 μM. researchgate.net The cell death mechanism in ALL is caspase-independent and is not reversed by PP2A inhibitors, suggesting a different mode of action compared to CLL. researchgate.net Instead, FTY720 induces features of autophagy and the generation of reactive oxygen species (ROS), with antioxidants partially reversing its cytotoxic effects. researchgate.net
Table 1: Preclinical Activity of FTY720 in Hematological Malignancies
| Malignancy | Cell Lines/Model | Key Findings |
|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL B-cells, Raji cell line, xenograft SCID mouse model | Induces caspase-independent apoptosis; Activates PP2A, leading to ERK1/2 dephosphorylation; Down-regulates Mcl-1; Prolongs survival in mouse models. nih.gov |
| Mantle Cell Lymphoma (MCL) | Jeko and Mino cell lines | Promotes cell death; Down-modulates Cyclin D1 and phospho-Akt; Induces G0-G1 cell cycle arrest. nih.gov |
| Acute Lymphoblastic Leukemia (ALL) | Ph(+) and Ph(-) ALL cell lines, patient samples | Reduces proliferation and viability (IC50: 5.3-7.9 μM); Induces caspase-independent cell death; Induces autophagy and ROS generation. researchgate.net |
| B-cell Malignancies | Cell lines and primary cells | Mediates toxic effects. nih.gov |
Solid Tumors (e.g., Prostate, Breast, Lung, Liver, Colorectal Cancers)
The anti-cancer properties of FTY720 and its analogues extend to a wide range of solid tumors. oncotarget.comnih.gov In vitro and in vivo studies have consistently demonstrated the ability of these compounds to induce growth arrest and apoptosis in various cancer cell lines. nih.gov
In prostate cancer, (S)-FTY720 vinylphosphonate has been shown to inhibit sphingosine kinase 1 (SK1), an enzyme implicated in cancer progression, and to decrease the migration rate of human prostate DU145 cells. oncotarget.comnih.gov FTY720 has also been found to sensitize prostate cancer cells to radiotherapy. researchgate.net
For breast cancer, (S)-FTY720 vinylphosphonate also induces SK1 inhibition. oncotarget.comnih.gov
In the context of lung cancer, FTY720-mediated reactivation of PP2A has been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a process involved in metastasis. oncotarget.com This, in turn, restored sensitivity to cisplatin (B142131) and inhibited the invasiveness and growth of lung tumor xenografts. oncotarget.com
FTY720 has demonstrated efficacy in liver cancer models. researchgate.net Its non-phosphorylated form exhibits anticancer properties in hepatocellular carcinoma (HCC) cells by activating reactive oxygen species (ROS)-protein kinase Cδ (PKCδ) signaling. researchgate.net
In colorectal cancer cells, FTY720-mediated PP2A reactivation induces caspase-dependent apoptosis, affects Akt and ERK1/2 activation, and impairs proliferation and clonogenic potential. oncotarget.comnih.gov
Table 2: Preclinical Activity of FTY720 and Analogues in Solid Tumors
| Tumor Type | Compound | Key Findings |
|---|---|---|
| Prostate Cancer | (S)-FTY720 vinylphosphonate, FTY720 | Induces SK1 inhibition; Decreases migration of DU145 cells; Sensitizes cells to radiotherapy. researchgate.netoncotarget.comnih.gov |
| Breast Cancer | (S)-FTY720 vinylphosphonate | Induces SK1 inhibition. oncotarget.comnih.gov |
| Lung Cancer | FTY720 | Reactivates PP2A, inhibiting EMT; Restores cisplatin sensitivity; Inhibits invasiveness and tumor growth. oncotarget.com |
| Liver Cancer (HCC) | FTY720 | Activates ROS-PKCδ signaling, leading to apoptosis. researchgate.net |
| Colorectal Cancer | FTY720 | Reactivates PP2A, inducing caspase-dependent apoptosis; Impairs proliferation and clonogenic potential. oncotarget.comnih.gov |
Sensitization to Chemotherapeutic Agents
A significant aspect of the preclinical investigation of FTY720 is its ability to act as a therapy sensitizer. nih.gov In colorectal cancer cells, treatment with FTY720 has shown an additive effect when combined with conventional chemotherapeutic agents such as 5-fluorouracil, SN-38, and oxaliplatin. nih.gov
In cisplatin-resistant melanoma cells, FTY720 has been shown to induce chemosensitization by reducing mTOR activity and decreasing the expression of the epidermal growth factor receptor (EGFR). nih.gov Similarly, FTY720 has been found to sensitize melanoma cells to cisplatin and colon cancer cells to doxorubicin (B1662922) and etoposide. researchgate.net
In renal cell carcinoma (RCC), FTY720 has been shown to inhibit both HIF1α and HIF2α, which are crucial for tumor progression. nih.gov In a xenograft model of RCC, FTY720, in combination with gemcitabine-based chemotherapy, significantly reduced tumor size without notable toxicity. nih.gov This suggests that FTY720 can successfully sensitize RCC to chemotherapy. nih.gov
Studies on Gastrointestinal Barrier Function and Mucosal Integrity
While showing promise in cancer therapy, studies have also investigated the effects of FTY720 on gastrointestinal barrier function. nih.govnih.gov Research in mouse models has indicated that FTY720 administration can impair gut barrier function. nih.gov Specifically, it has been shown to enhance the expression of claudin-2, a pore-forming tight junction protein, while reducing the expression of the barrier-forming proteins claudin-4 and occludin. nih.govnih.gov
The mechanism behind this appears to involve the inhibition of the Akt-mTOR signaling pathway. nih.govnih.gov This disruption of the mucosal barrier can lead to increased gut permeability, or "leaky gut," and has been associated with increased colonic inflammation, immune cell infiltration, and the production of pro-inflammatory cytokines such as TNF-α and IFN-γ. nih.govnih.gov These findings suggest that while FTY720 has therapeutic potential, its effects on mucosal integrity warrant careful consideration. nih.govnih.gov
Table 3: Effects of FTY720 on Gastrointestinal Barrier Function
| Parameter | Observation | Proposed Mechanism |
|---|---|---|
| Tight Junction Proteins | Increased claudin-2 expression; Decreased claudin-4 and occludin expression. nih.govnih.gov | Inhibition of the Akt-mTOR pathway. nih.govnih.gov |
| Gut Permeability | Increased. nih.govnih.gov | Altered tight junction protein expression. nih.govnih.gov |
| Inflammation | Increased colonic inflammation, immune cell infiltration, and pro-inflammatory cytokine production (TNF-α, IFN-γ). nih.govnih.gov | Compromised barrier function. nih.govnih.gov |
Structure Activity Relationships Sar and Analog Development
Correlating (R)-Stereochemistry with Target Receptor Affinity and Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of the pharmacological activity of FTY720 and its analogs. The parent compound, FTY720, is a prochiral molecule that is phosphorylated in the body to its active form, FTY720-phosphate (FTY720-P). This phosphorylation is stereospecific, primarily yielding the (S)-enantiomer, which is responsible for the drug's immunomodulatory effects. The (S)-enantiomer of FTY720-P binds with high affinity (in the nanomolar range) to four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5. jsir.gr.jpmdpi.com In contrast, the (R)-enantiomer of FTY720-P exhibits a significantly lower affinity for these receptors, reported to be about 100 times weaker than its (S)-counterpart. jsir.gr.jp
This stereochemical preference is not absolute across all FTY720 analogs. Research into phosphonate (B1237965) derivatives, particularly vinylphosphonates, reveals a fascinating reversal and diversification of this relationship. In a key study, the (R)-enantiomer of FTY720-vinylphosphonate was identified as a full and potent agonist of the S1P1 receptor, with an EC50 value of 20 ± 3 nM. Strikingly, its corresponding (S)-enantiomer did not activate any of the five S1P receptors and instead acted as a full antagonist at S1P1, S1P3, and S1P4 receptors. This demonstrates that for certain analogs, the (R)-configuration is preferred for agonist activity at the S1P1 receptor, completely inverting the structure-activity relationship seen with the original phosphate (B84403) compound.
Further illustrating the importance of stereochemistry, while both (R)- and (S)-enantiomers of FTY720 phosphonate were found to enhance endothelial cell barrier function, only the (R)-enantiomer could rapidly activate the ERK signaling pathway, indicating distinct downstream cellular responses dictated by the chiral center.
| Compound | Stereochemistry | Receptor Activity | Potency / Affinity |
| FTY720-Phosphate | (S) | Agonist at S1P1,3,4,5 | High (nM range) jsir.gr.jp |
| FTY720-Phosphate | (R) | Agonist at S1P1,3,4,5 | Low (~100x weaker than S-isomer) jsir.gr.jp |
| FTY720-Vinylphosphonate | (R) | Full Agonist at S1P1 | High (EC50 20 nM) |
| FTY720-Vinylphosphonate | (S) | Antagonist at S1P1,3,4 | Ki: 384 nM (S1P1), 39 nM (S1P3) |
Analysis of the Phosphonate Moiety's Contribution to Pharmacological Profile
The substitution of the phosphate group in FTY720-P with a phosphonate moiety represents a key strategy in medicinal chemistry known as bioisosteric replacement. The phosphonate group, which features a direct carbon-phosphorus (C-P) bond instead of a carbon-oxygen-phosphorus (C-O-P) linkage, confers significant changes to the molecule's pharmacological profile.
A primary advantage of the phosphonate analog is its increased stability. frontiersin.org Phosphonates are resistant to cleavage by lipid phosphate phosphatases, enzymes that would otherwise hydrolyze the phosphate ester bond. frontiersin.orgnih.gov This resistance to degradation can lead to a more stable and potentially longer-lasting compound in a cellular environment. frontiersin.org In silico docking analyses have confirmed that phosphonate analogs can act very similarly to their phosphate counterparts within the active site of the S1P1 receptor, suggesting the fundamental binding interactions are retained. frontiersin.org
However, the most significant contribution of the phosphonate moiety lies in its ability to alter the downstream consequences of receptor activation, a phenomenon known as biased agonism. While FTY720-phosphate is a functional antagonist that causes the internalization and subsequent degradation of the S1P1 receptor, the (S)-FTY720 phosphonate analog behaves differently. jsir.gr.jpnih.govnih.gov Studies on human pulmonary endothelial cells have shown that (S)-FTY720 phosphonate maintains S1P1 receptor expression on the cell surface, in stark contrast to the greater than 50% reduction observed after treatment with FTY720-phosphate. nih.govnih.gov It does not induce the β-arrestin recruitment, ubiquitination, and proteasomal degradation of the receptor that is characteristic of other S1P1 agonists. nih.gov This unique profile results in a more sustained signaling and superior endothelial barrier protection, highlighting a distinct pharmacological advantage conferred by the phosphonate group. nih.govnih.gov
| Feature | FTY720-Phosphate | FTY720-Phosphonate |
| Bond Type | C-O-P (Ester) | C-P (Phosphonate) |
| Enzymatic Stability | Susceptible to phosphatases | Resistant to phosphatases frontiersin.orgnih.gov |
| S1P1 Receptor Agonism | Yes | Yes frontiersin.org |
| S1P1 Receptor Internalization/Degradation | Induces significant degradation jsir.gr.jpnih.gov | Preserves receptor expression nih.govnih.gov |
| β-Arrestin Recruitment | Induces recruitment | Does not induce recruitment nih.gov |
| Pharmacological Outcome Example | Functional antagonism, lymphopenia | Superior endothelial barrier enhancement nih.govnih.gov |
Rational Design of Analogs for Specific Therapeutic Applications
The rational design of (R)-FTY-720 phosphonate analogs and related compounds is guided by the specific pathophysiology of the target disease. Different therapeutic areas require distinct pharmacological profiles, leading to the development of highly specialized molecules.
For Acute Lung Injury (ALI): The primary goal in ALI is to reverse the increased vascular permeability that leads to lung leak and inflammation. nih.govnih.gov The unique properties of FTY720 (S)-phosphonate are particularly well-suited for this application. Because it enhances the endothelial barrier without causing the degradation of the S1P1 receptor, it offers a more sustained protective effect. nih.govnih.gov In preclinical models of ALI, FTY720 (S)-phosphonate was shown to significantly decrease lung leak and inflammation, whereas the parent compound FTY720 failed to provide protection, making the phosphonate analog a promising therapeutic agent for this condition. nih.gov
For Autoimmune Diseases (e.g., Multiple Sclerosis): The therapeutic effect of FTY720 in multiple sclerosis stems from its ability to sequester lymphocytes in the lymph nodes, preventing them from infiltrating the central nervous system. jsir.gr.jpmdpi.comwikipedia.org This effect is mediated by the functional antagonism of the S1P1 receptor. jsir.gr.jp The rational design of next-generation analogs for MS focuses on increasing selectivity for S1P1 over S1P3 to retain the immunosuppressive benefit while minimizing cardiac side effects. jst.go.jpmedchemexpress.com Compounds like GSK1842799 have been developed with over 1000-fold selectivity for S1P1 over S1P3, representing a significant step towards a safer therapeutic profile for chronic autoimmune conditions. medchemexpress.com
For Cancer: The anti-neoplastic activity of FTY720 is not dependent on S1P receptor activation but rather on other mechanisms, including the activation of the tumor suppressor enzyme Protein Phosphatase 2A (PP2A). mdpi.comgoogle.comjst.go.jp At the high doses required for anti-cancer effects, S1P receptor activation by FTY720 leads to unacceptable toxicity. google.com Therefore, the rational design of FTY720 analogs for oncology involves creating molecules that are inactive at S1P receptors but retain their ability to activate PP2A or other anti-cancer targets. researchgate.netmdpi.com Constrained azacyclic analogs and other derivatives have been synthesized specifically to separate these functions, creating potential anti-leukemic agents that avoid the cardiotoxic liabilities of the parent compound. researchgate.netescholarship.org
Research Methodologies Applied to R Fty 720 Phosphonate Studies
In Vitro Binding and Functional Assays for S1P Receptors
The initial characterization of (R)-FTY-720 Phosphonate (B1237965) and its analogs involves determining their affinity and functional activity at the five known S1P receptors (S1P₁-S1P₅). These assays are fundamental to understanding the compound's mechanism of action at the molecular level.
Competitive radioligand binding assays are a primary method to determine the binding affinity of (R)-FTY-720 Phosphonate for S1P receptors. These assays measure the ability of the unlabeled compound to displace a radiolabeled ligand, such as [³H]-ozanimod or a radiolabeled version of S1P, from the receptor. frontiersin.org The resulting data are used to calculate the inhibitor constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors. Studies have shown that the (R)-enantiomer of FTY720-phosphate generally exhibits a lower affinity for S1P receptors compared to the (S)-enantiomer. For instance, the (S)-enantiomer binds with high affinity to S1P₁, S1P₃, S1P₄, and S1P₅, while the (R)-enantiomer has an approximately 100-fold weaker affinity. jsir.gr.jp
Functional assays assess the downstream consequences of receptor binding, determining whether the compound acts as an agonist (activator), antagonist (inhibitor), or inverse agonist. A common functional assay is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins coupled to the S1P receptors upon ligand binding. frontiersin.orgresearchgate.net An increase in [³⁵S]GTPγS binding indicates agonist activity. The concentration of the compound that produces 50% of the maximal response is known as the half-maximal effective concentration (EC₅₀). For example, a non-hydrolyzable phosphonate analog of phosphorylated FTY720 was found to be a full agonist with nanomolar EC₅₀ values at S1P₁, S1P₃, S1P₄, and S1P₅, but was inactive at S1P₂. researchgate.net
Calcium mobilization assays are another functional approach. S1P receptors, particularly S1P₁ and S1P₃, can signal through G-protein pathways that lead to an increase in intracellular calcium levels. nih.gov These changes can be monitored in real-time using calcium-sensitive fluorescent dyes. Studies comparing the phosphonate and vinylphosphonate (B8674324) analogs of FTY720 have utilized such assays to characterize their agonist profiles at different S1P receptor subtypes. nih.gov
Table 1: Comparative Binding Affinities and Functional Potencies of FTY720 Analogs at S1P Receptors This table is a representative compilation based on available data and may not be exhaustive.
| Compound | Receptor | Binding Affinity (Ki or IC₅₀) | Functional Activity (EC₅₀) | Reference(s) |
|---|---|---|---|---|
| (S)-FTY720-Phosphate | S1P₁ | 2.1 nM (Ki) | Full Agonist | caymanchem.com |
| S1P₃ | 5.9 nM (Ki) | Agonist | caymanchem.com | |
| S1P₄ | 23 nM (Ki) | Agonist | caymanchem.com | |
| S1P₅ | 2.2 nM (Ki) | Agonist | caymanchem.com | |
| (R)-FTY720-Phosphate | S1P Receptors | ~100-fold weaker than (S)-enantiomer | Lower affinity than (S)-enantiomer | jsir.gr.jp |
| (R)-FTY720-Vinylphosphonate | S1P₁ | - | 20 ± 3 nM (EC₅₀, Full Agonist) | nih.gov |
| (S)-FTY720-Vinylphosphonate | S1P₁ | 384 nM (Ki, Antagonist) | No agonist activity | nih.gov |
| S1P₃ | 39 nM (Ki, Antagonist) | No agonist activity | nih.gov | |
| S1P₄ | 1190 nM (Ki, Antagonist) | No agonist activity | nih.gov |
Biochemical Assays for Enzyme Activity (SphK, PP2A, cPLA2α)
Beyond S1P receptors, the effects of this compound and its parent compounds are investigated on key enzymes involved in cellular signaling pathways. These include sphingosine (B13886) kinases (SphK1 and SphK2), protein phosphatase 2A (PP2A), and cytosolic phospholipase A2α (cPLA2α).
Sphingosine Kinase (SphK) Assays: SphK1 and SphK2 are the enzymes responsible for phosphorylating sphingosine to S1P, and also for phosphorylating FTY720 to its active form. researchgate.netoncotarget.com The activity of these kinases is often measured by quantifying the formation of radiolabeled S1P from [γ-³²P]ATP and sphingosine. Studies have shown that FTY720 and its analogs can inhibit SphK1 activity. researchgate.net For example, (R)-FTY720-OMe, a derivative, has been identified as a specific inhibitor of SK2, with an IC₅₀ of 27 µM, while the (S)-enantiomer showed no inhibitory effect. nih.gov
Protein Phosphatase 2A (PP2A) Assays: FTY720 has been shown to activate PP2A, a major serine/threonine phosphatase that regulates numerous cellular processes. researchgate.netresearchgate.net PP2A activity can be measured using commercially available kits that typically involve a colorimetric assay to detect the dephosphorylation of a specific substrate.
Cytosolic Phospholipase A2α (cPLA2α) Assays: FTY720 has also been identified as an inhibitor of cPLA2α, an enzyme that releases arachidonic acid for the production of eicosanoids. researchgate.netnih.gov The activity of cPLA2α can be determined using a mixed micelle assay, which measures the release of radiolabeled arachidonic acid from a phospholipid substrate. nih.gov Studies have demonstrated that FTY720 can directly inhibit the enzymatic activity of recombinant cPLA2α in a concentration-dependent manner. nih.gov
Cell Culture-Based Assays for Cellular Responses (Proliferation, Apoptosis, Migration, Barrier Function)
To understand the functional consequences of the molecular interactions of this compound, a variety of cell-based assays are employed. These assays use cultured cells to model complex biological processes.
Proliferation and Apoptosis Assays: The effects of this compound on cell growth and survival are assessed using proliferation and apoptosis assays. Cell proliferation can be quantified by measuring the incorporation of [³H]-thymidine into newly synthesized DNA or by using colorimetric assays like the MTT assay, which measures metabolic activity. nih.govresearchgate.net Apoptosis, or programmed cell death, can be detected by measuring the cleavage of poly(ADP-ribose)polymerase (PARP) via Western blotting, or by using flow cytometry to identify cells with fragmented DNA or activated caspases. nih.govelsevier.esbiomolther.org For instance, (R)-FTY720-OMe has been shown to induce apoptosis in HEK 293 cells. nih.gov
Migration Assays: The ability of this compound to influence cell migration is often studied using Transwell migration assays (also known as Boyden chamber assays). nih.govscripps.edu In these assays, cells are placed in the upper chamber of a porous membrane, and the compound of interest is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is then quantified. Such assays have been used to demonstrate that phosphorylated FTY720 can stimulate astrocyte migration, primarily through the S1P₁ receptor. nih.gov
Barrier Function Assays: The integrity of endothelial and epithelial barriers is crucial for tissue homeostasis. The effect of this compound on barrier function is commonly assessed by measuring transendothelial electrical resistance (TER) across a monolayer of cells grown on a porous support. nih.govnih.gov An increase in TER indicates enhanced barrier function. Another method is to measure the flux of a fluorescently labeled tracer, such as FITC-dextran, across the cell monolayer. nih.gov Studies using these techniques have shown that the (S)-phosphonate analog of FTY720 can significantly enhance endothelial barrier function. nih.govnih.gov
Advanced Imaging Techniques in Preclinical Models
In addition to cellular imaging, advanced imaging techniques are applied in preclinical animal models to visualize the effects of this compound on a larger scale. These techniques can provide valuable information about tissue morphology, cellular infiltration, and vascular integrity in a living organism or in tissue samples.
For example, in models of choroidal neovascularization, which is relevant to certain eye diseases, choroidal flatmounts can be prepared and stained to visualize the vasculature and associated cells like pericytes. google.com Epifluorescence and confocal microscopy are then used to capture high-resolution images and perform volumetric analysis of the neovascular lesions. google.com
In studies of neuroinflammation, immunohistochemistry on brain sections combined with confocal microscopy allows for detailed analysis of glial cell activation and the accumulation of pathological proteins, such as amyloid-β plaques in models of Alzheimer's disease. mdpi.com
Establishment and Characterization of Animal Disease Models
To evaluate the therapeutic potential of this compound, it is tested in various animal models that mimic human diseases. The establishment and characterization of these models are critical for obtaining relevant preclinical data.
Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used animal model for multiple sclerosis. jsir.gr.jp In this model, animals are immunized with myelin proteins or peptides to induce an autoimmune response against the central nervous system. The efficacy of compounds like FTY720 is assessed by monitoring clinical scores, which reflect the severity of paralysis, and by histological analysis of the spinal cord to quantify immune cell infiltration and demyelination. jsir.gr.jp
Acute Lung Injury (ALI) Models: ALI can be induced in mice by administering agents like lipopolysaccharide (LPS). nih.gov The effects of this compound and its analogs are evaluated by measuring indices of pulmonary vascular permeability, such as protein concentration and cell counts in the bronchoalveolar lavage fluid. nih.gov
Cancer Models: The anti-cancer effects of FTY720 have been studied in various cancer models, including metastatic melanoma. elsevier.es In a syngeneic murine model, melanoma cells are injected intravenously, and the compound is administered to assess its ability to limit the formation of metastatic nodules in the lungs. elsevier.es
Alzheimer's Disease Models: Transgenic mouse models that overexpress proteins associated with Alzheimer's disease, such as amyloid precursor protein (APP) and presenilin-1 (PS1), are used to study the effects of FTY720 on neuroinflammation, amyloid-β deposition, and synaptic plasticity. mdpi.com
Future Directions in R Fty 720 Phosphonate Research
Comprehensive Elucidation of Metabolic Pathways and Stability In Vivo
A critical avenue for future research is the detailed investigation of the metabolic fate and in vivo stability of (R)-FTY-720 Phosphonate (B1237965). Unlike its parent compound, FTY720, which requires in vivo phosphorylation by sphingosine (B13886) kinase 2 (SphK2) to become biologically active, (R)-FTY-720 Phosphonate is a direct-acting agent. nih.govresearchgate.net The in vivo phosphorylation of FTY720 predominantly yields the (S)-enantiomer of FTY720-phosphate, which is a high-affinity agonist for sphingosine-1-phosphate (S1P) receptors. nih.govjsir.gr.jp
This compound, being a phosphonate, is a non-hydrolyzable analog of the phosphate (B84403) form, which suggests enhanced stability compared to the corresponding phosphate ester. nih.gov This inherent stability could translate to a more predictable pharmacokinetic profile and a longer duration of action. However, its metabolism has not been fully characterized. Future studies should focus on identifying the metabolic pathways involved in its clearance. It is known that analogs of FTY720 can be metabolized on the octyl side chain, leading to a series of carboxylic acids without the formation of phosphorylated metabolites. plos.org It is crucial to determine if this compound follows a similar metabolic route.
Key research questions to be addressed include:
What is the half-life of this compound in various preclinical models?
What are the primary metabolites of this compound, and are they biologically active?
How does its stability and metabolic profile compare to the (S)-enantiomer and to FTY720-phosphate?
Answering these questions will be fundamental to understanding the compound's disposition in the body and for designing future therapeutic applications.
Detailed Pharmacodynamic Characterization of this compound
The pharmacodynamic properties of this compound appear to be distinct from both FTY720 and its (S)-phosphate enantiomer, warranting a thorough characterization. Research indicates that both the (R)- and (S)-enantiomers of FTY720 phosphonate can produce sustained enhancement of endothelial cell barrier integrity. nih.gov However, a striking difference was observed in their signaling effects.
A study on FTY720 analogs revealed that the (R)-enantiomer of FTY720 phosphonate rapidly activates the Extracellular signal-Regulated Kinase (ERK) pathway, a response not observed with the (S)-enantiomer. nih.gov This specific activation of a key signaling cascade by the (R)-enantiomer suggests a unique mechanism of action. Furthermore, while the (R)-enantiomer of FTY720-phosphate has a significantly lower affinity for S1P receptors compared to the (S)-enantiomer, the precise binding affinities of the phosphonate analog across the S1P receptor subtypes need to be quantified. jsir.gr.jpechelon-inc.com
Future pharmacodynamic studies should aim to:
Quantify the binding affinity and functional activity of this compound at all S1P receptor subtypes.
Investigate the downstream consequences of its unique ERK activation in various cell types.
Compare its effects on endothelial barrier function and other physiological processes directly against the (S)-enantiomer and FTY720-phosphate.
Table 1: Differential In Vitro Effects of FTY720 Phosphonate Enantiomers
| Property | This compound | (S)-FTY-720 Phosphonate | Reference |
|---|---|---|---|
| Endothelial Barrier Enhancement | Sustained enhancement | Sustained enhancement | nih.gov |
| ERK Pathway Activation | Rapid activation | No activation | nih.gov |
| Sphingosine Kinase 1 (SK1) Inhibition | Inactive | Not reported | nih.gov |
Discovery of Novel Molecular Targets and Signaling Networks
Beyond its expected interaction with S1P receptors, this compound may engage novel molecular targets and signaling networks. The parent compound, FTY720, is known to have multiple targets, including protein phosphatase 2A (PP2A), sphingosine kinase 1 (SK1), and ceramide synthase. oncotarget.com It is plausible that the (R)-phosphonate enantiomer also interacts with these or other cellular components.
The selective activation of the ERK pathway by this compound is a key finding that needs further exploration to identify the upstream mediators. nih.gov Studies on FTY720 analogs suggest that their barrier-enhancing effects can involve Gi-coupled receptors, tyrosine kinases, and lipid rafts. nih.gov Future research should investigate whether the unique properties of the (R)-enantiomer stem from differential engagement with these signaling hubs. For instance, while FTY720 can inhibit ceramide synthase, pre-incubation with (R)-FTY-phosphonate did not alter this effect, suggesting it may not directly interact with this enzyme in the same manner as the parent compound.
A comprehensive screening approach could uncover previously unknown binding partners and signaling pathways modulated by this compound, potentially revealing new therapeutic opportunities.
Exploration of Synergistic Therapeutic Combinations
The distinct biological activity of this compound makes it an attractive candidate for combination therapies. The parent drug, FTY720, has demonstrated synergistic effects when combined with other agents in various disease models. For example, its combination with cyclosporin (B1163) A resulted in a more than additive immunosuppressive effect in allograft models. nih.govresearchgate.net In acute lung injury, co-administration of FTY720 and human umbilical cord mesenchymal stem cells (hUC-MSCs) yielded better outcomes than either therapy alone. nih.gov
Given that this compound possesses unique signaling properties, such as the ability to activate ERK, it could offer novel synergistic advantages. nih.gov For instance, in oncology, where ERK signaling can be context-dependently pro- or anti-tumorigenic, combining this compound with targeted agents could be a promising strategy. Furthermore, since inhibiting autophagy has been shown to enhance the anti-cancer effects of FTY720, it would be valuable to explore if a similar synergy exists with the (R)-phosphonate analog. dovepress.com
Future preclinical studies should be designed to test combinations of this compound with:
Standard-of-care drugs in models of autoimmune disease, cancer, and inflammatory conditions.
Cell-based therapies.
Inhibitors of pathways that may mediate resistance, such as autophagy.
Investigation into Unique Applications Based on Distinct (R)-Enantiomer Properties
The unique characteristics of the (R)-enantiomer of FTY-720 Phosphonate could be harnessed for specific therapeutic applications that may not be achievable with FTY720 or its (S)-phosphate form. The most prominent of these properties is the rapid and specific activation of the ERK signaling pathway. nih.gov This feature could be therapeutically exploited in conditions where augmenting ERK signaling is beneficial, such as in certain contexts of tissue repair and regeneration.
The compound's ability to enhance endothelial barrier function, coupled with its unique signaling profile, makes it a candidate for treating vascular leak syndromes like acute lung injury (ALI). nih.gov The (R)-enantiomer's potentially lower affinity for S1P receptors, inferred from data on the (R)-phosphate, might also be advantageous. jsir.gr.jpechelon-inc.com It could lead to a better therapeutic window, minimizing side effects associated with potent, sustained S1P receptor agonism while preserving other beneficial activities, such as ERK activation and barrier enhancement.
Future research should focus on exploring the efficacy of this compound in disease models where its specific attributes could be leveraged, including:
Models of acute lung injury and other vascular permeability disorders.
Conditions where targeted ERK activation is desirable.
Neurodegenerative diseases, where the parent compound FTY720 has shown potential neuroprotective effects that may be mediated by novel mechanisms. nih.gov
Q & A
What molecular mechanisms underlie (R)-FTY-720 Phosphonate’s neuroprotective effects in ischemic stroke models?
Answer:
this compound demonstrates neuroprotection by targeting sphingosine-1-phosphate receptor 1 (S1PR1) on microvascular endothelial cells, preserving blood-brain barrier (BBB) integrity and reducing cerebral infarction volume. Key methodologies include:
- TTC staining to quantify infarct volume at multiple post-reperfusion time points (1, 3, 7 days) .
- Immunohistochemistry for CD31/S1PR1 co-localization to assess microvascular connectivity .
- Apoptosis assays (e.g., TUNEL staining) and cytokine profiling (e.g., IL-17A reduction) to evaluate anti-inflammatory effects .
Contradictions arise in long-term efficacy; while acute protection is robust, prolonged effects on neurovascular unit (NVU) remodeling require further study .
How does this compound modulate TRPM7 channels in neuroblastoma, and what therapeutic implications does this have?
Answer:
this compound inhibits TRPM7 channel activity in a dose-dependent manner, disrupting calcium homeostasis and triggering apoptosis/autophagy. Methodologies include:
- Patch-clamp electrophysiology to measure TRPM7 current density inhibition at +80 mV .
- Western blot analysis of TRPM7 kinase targets (e.g., myosin IIA phosphorylation) and autophagy markers (LC3-II processing) .
- Calcium imaging (Fluo-4) and mitochondrial membrane potential assays (TMRE) to link ion flux to cell death .
Notably, 10–20 µM doses induce membrane permeability loss (propidium iodide uptake), while lower concentrations (3 µM) sensitize drug-resistant cells to chemotherapy .
How can researchers reconcile conflicting data on S1PR-dependent vs. S1PR-independent mechanisms of this compound in cancer models?
Answer:
Contradictions arise from studies showing:
- S1PR-dependent effects : Immunomodulation via S1PR1 internalization in autoimmune models .
- S1PR-independent effects : Acid sphingomyelinase (ASM) inhibition and lysosomal disruption in pancreatic cancer .
To resolve this, employ: - shRNA knockdown of sphingosine kinases (e.g., SPHK2) to isolate phosphorylated vs. non-phosphorylated drug effects .
- ASM activity assays (fluorometric) and lipidomics to track sphingomyelin/ceramide ratios .
- Receptor-binding studies (e.g., competitive assays with BAF312/KRP-203) to test S1PR selectivity .
What experimental designs are optimal for assessing this compound’s dual induction of apoptosis and autophagy in cancer cells?
Answer:
Dose-dependent dual effects require:
- Time-course Western blotting for apoptosis markers (cleaved PARP) and autophagy markers (LC3-II) .
- Pharmacological inhibitors (e.g., BAPTA for calcium chelation) to dissect signaling pathways .
- Electron microscopy to visualize mitochondrial cristae loss and lysosomal vacuolization .
For example, 10 µM (R)-FTY-720 induces PARP cleavage (apoptosis) and LC3-II accumulation (autophagy) in neuroblastoma, while 3 µM primarily triggers autophagy .
Which in vivo models best capture the long-term therapeutic potential of this compound in fibrosis and cardiac hypertrophy?
Answer:
- Pulmonary fibrosis : Bleomycin-induced mouse models with BALF cytokine profiling (IL-1β, TNF-α) and collagen I immunohistochemistry .
- Cardiac hypertrophy : Transverse aortic constriction (TAC) in mice, assessing ventricular mass reduction via echocardiography .
- Pancreatic cancer : Orthotopic/syngeneic flank tumor models to evaluate ASM inhibition and sphingomyelin accumulation in vivo .
Key endpoints include fibrosis marker COL1A1 reduction and mitochondrial ultrastructure preservation .
How does this compound synergize with mitochondrial-targeted agents like PAPTP in cancer therapy?
Answer:
The combination of this compound and PAPTP induces:
- Mitochondrial-lysosomal crosstalk : PAPTP disrupts cristae, while (R)-FTY-720 inhibits ASM, causing sphingomyelin accumulation and lysosomal permeabilization .
- Calcium overload : Rapid cytoplasmic Ca²⁺ release measured via Fluo-4, leading to BAPTA-sensitive cell death .
- In vivo synergy : Delayed tumor growth in pancreatic cancer models (4-fold extension in survival) .
Methodologies include electron microscopy for organelle morphology and sphingolipid LC-MS/MS profiling .
What are the methodological challenges in studying this compound’s off-target effects on exocytosis and neurotransmitter release?
Answer:
Dual effects on exocytosis (e.g., catecholamine release in chromaffin cells) require:
- Amperometry/TIRFM to resolve single-vesicle fusion events .
- FRET-based assays to study SNARE complex interactions altered by (R)-FTY-720 .
Contradictory findings (e.g., increased fusion frequency vs. reduced vesicle recruitment) highlight context-dependent modulation, necessitating cell-type-specific models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
